![molecular formula C26H29O13P B12057739 (2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate](/img/structure/B12057739.png)
(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate
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Overview
Description
1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose is a complex organic compound with the molecular formula C26H29O13P and a molecular weight of 580.47 g/mol . This compound is primarily used for research and development purposes in various scientific fields.
Preparation Methods
The synthesis of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose involves multiple stepsThe reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine
Chemical Reactions Analysis
1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its ability to modify biological pathways. The acetyloxy groups enhance solubility and bioavailability, making it a candidate for prodrug formulations.
- Case Study : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways related to cancer progression. For instance, modifications to the phosphoryl group have been linked to increased potency against certain cancer cell lines.
Biochemical Research
In biochemical studies, this compound serves as a substrate or inhibitor in enzyme assays. Its structural features allow it to interact with various biological macromolecules.
- Application Example : The compound has been utilized to study glycosylation processes in cells. By incorporating it into cell culture systems, researchers can observe its effects on glycoprotein synthesis and modification.
Material Science
The unique properties of this compound allow for its use in creating advanced materials. Its ability to form stable complexes with metal ions makes it useful in catalysis and sensor technology.
- Research Insight : Studies indicate that when incorporated into polymer matrices, this compound can enhance the mechanical properties of the material while also providing functional groups for further chemical modification.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with enzymes and proteins, affecting their activity. The acetyl groups can be hydrolyzed, releasing acetic acid and altering the compound’s properties .
Comparison with Similar Compounds
1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose can be compared with similar compounds such as:
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but lacks the diphenylphosphoryl group.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose: Another acetylated sugar but without the diphenylphosphoryl group.
The uniqueness of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose lies in its combination of acetyl and diphenylphosphoryl groups, which confer distinct chemical and biological properties.
Biological Activity
The compound (2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate is a complex organic molecule with potential biological activities. This article explores its biological activity by reviewing existing literature and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H19O10P
- Molecular Weight : 392.29 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several areas based on its interactions with various biological systems:
- Anticancer Activity
-
Enzyme Inhibition
- The compound has been identified as a potential inhibitor of certain enzymes involved in drug metabolism and transport. For instance, it inhibits the activity of cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism . This inhibition could lead to altered pharmacokinetics of co-administered drugs.
- Neuroprotective Effects
- Antimicrobial Activity
Case Studies
The biological activity of this compound is attributed to its structural features:
- Phosphoryl Group : Enhances interaction with biological targets.
- Acetoxy Groups : May facilitate cellular uptake and modulate bioactivity through esterification.
Toxicity and Safety Profile
Toxicological assessments indicate that while the compound exhibits promising biological activities, it also shows potential toxicity at higher concentrations:
Properties
Molecular Formula |
C26H29O13P |
---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
[4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3 |
InChI Key |
IKZZNFIJWMQZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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